Tetradecyltriethylammonium bromide Tetradecyltriethylammonium bromide
Brand Name: Vulcanchem
CAS No.: 18144-35-9
VCID: VC21033121
InChI: InChI=1S/C20H44N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21(6-2,7-3)8-4;/h5-20H2,1-4H3;1H/q+1;/p-1
SMILES: CCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-]
Molecular Formula: C20H44BrN
Molecular Weight: 378.5 g/mol

Tetradecyltriethylammonium bromide

CAS No.: 18144-35-9

Cat. No.: VC21033121

Molecular Formula: C20H44BrN

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

Tetradecyltriethylammonium bromide - 18144-35-9

Specification

CAS No. 18144-35-9
Molecular Formula C20H44BrN
Molecular Weight 378.5 g/mol
IUPAC Name triethyl(tetradecyl)azanium;bromide
Standard InChI InChI=1S/C20H44N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21(6-2,7-3)8-4;/h5-20H2,1-4H3;1H/q+1;/p-1
Standard InChI Key KMMBACZABOAUFF-UHFFFAOYSA-M
SMILES CCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-]
Canonical SMILES CCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-]

Introduction

Chemical Structure and Properties

Tetradecyltrimethylammonium bromide is a quaternary ammonium compound characterized by its amphiphilic nature, consisting of a long hydrophobic tetradecyl chain and a positively charged trimethylammonium group . It is also known by the synonyms N,N,N-Trimethyl-1-tetradecanammonium bromide and Myristyltrimethylammonium bromide .

Physical and Chemical Properties

The compound typically appears as a white to off-white crystalline powder . Below is a comprehensive table of its physicochemical properties:

PropertyValueReference
CAS Number1119-97-7
Molecular FormulaC₁₇H₃₈BrN
Molar Mass336.41 g/mol
Density1 g/cm³ (25°C)
Estimated Density1.1328 (rough estimate)
Melting Point245-250°C
Bulk Density600 kg/m³
pH (50g/l, 25°C)4.0-6.0
Refractive Index1.5260 (estimate)
LogP2.2 at 20°C
Water Solubility100 g/l; 20 g/100 mL (10% w/v)
StabilityStable but hygroscopic
IncompatibilityStrong oxidizing agents

Synthesis

The primary synthetic route for Tetradecyltrimethylammonium bromide involves the reaction between 1-Bromotetradecane and Trimethylamine . This quaternization reaction proceeds with a reported yield of approximately 74% .

Reaction Conditions

The synthesis typically requires:

  • Temperature: 0°C

  • Reaction time: 24 hours

  • Starting materials: 1-Bromotetradecane and Trimethylamine

The reaction follows the quaternization mechanism where the nitrogen atom of trimethylamine acts as a nucleophile, attacking the primary carbon attached to bromine in 1-bromotetradecane, resulting in the formation of the quaternary ammonium compound.

Applications

Tetradecyltrimethylammonium bromide demonstrates versatility across various applications due to its surfactant properties and antimicrobial activity.

Pharmaceutical and Medical Applications

The compound exhibits significant antimicrobial properties, making it valuable in:

  • Disinfectants

  • Antiseptics

  • Pharmaceutical formulations

Recent research has highlighted its potential role in preventing neurodegenerative disorders by inhibiting protein aggregation or fibrillation processes .

Chemical Applications

In the field of chemistry, Tetradecyltrimethylammonium bromide serves as:

  • A phase transfer catalyst in organic synthesis

  • A template in the synthesis of nanomaterials, particularly mesoporous materials

  • A reagent in biochemical assays

Research Applications

The compound has been utilized in research investigating:

  • Synthesis of nanophase mesoporous ceria-zirconia solid solutions

  • Determination of low molecular weight organic acids in soils and plants by capillary zone electrophoresis

Research Findings on Protein Fibrillation Inhibition

Inhibitory Effect on Amyloid Fibrillation

Recent studies have investigated the potential of Tetradecyltrimethylammonium bromide in preventing protein aggregation or fibrillation, which is a key step in the development of neurodegenerative disorders .

Mechanism of Action

The research findings reveal that:

  • Micellar Tetradecyltrimethylammonium bromide exerts maximum inhibitory effect against amyloid fibrillation compared to monomeric form

  • Transmission electron microscopy (TEM) measurements confirmed complete absence of amyloid fibrils in the presence of micellar Tetradecyltrimethylammonium bromide

  • The compound induces transformation of β-sheet structures to α-helix configurations, confirmed by Far-UV CD spectroscopy

  • Polar interactions between the head groups of Tetradecyltrimethylammonium bromide and amyloid fibrils appear to be the predominant factors that retard fibrillation by disrupting the intermolecular hydrogen bonds of β-sheets

These findings suggest that Tetradecyltrimethylammonium bromide could potentially serve as a framework for developing effective therapeutics for diseases associated with protein misfolding.

Toxicological Profile

Toxicity Data

Tetradecyltrimethylammonium bromide exhibits moderate toxicity, with experimental data showing:

  • LD50 (oral, rat): 3900 mg/kg

Environmental Considerations

The compound can be toxic to aquatic life, necessitating careful handling and disposal to minimize environmental impact . Its quaternary ammonium structure contributes to its environmental persistence.

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